1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride

Overview

Description

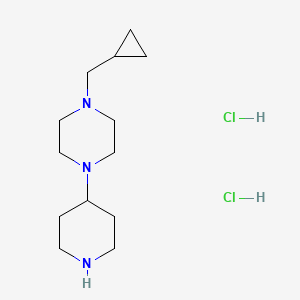

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group attached to a piperazine ring, further substituted with a piperidin-4-yl group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the cyclopropylmethyl group through alkylation reactions. The piperidin-4-yl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Purification processes such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the piperidin-4-yl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides of the piperazine ring.

Reduction: Reduced forms of the piperazine and piperidine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine: The base compound without the dihydrochloride form.

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine hydrochloride: The mono-hydrochloride form.

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine sulfate: A sulfate salt form.

Uniqueness: 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is unique due to its enhanced solubility and stability provided by the dihydrochloride form. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.

Biological Activity

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to cannabinoid receptors and its implications in treating obesity and other metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

- Chemical Name : this compound

- CAS Number : 2203016-78-6

- Molecular Formula : C₁₃H₂₇Cl₂N₃

- Molecular Weight : 296.3 g/mol

The compound primarily interacts with the cannabinoid receptor type 1 (CB1) and exhibits inverse agonist properties. This interaction is crucial for its potential use in managing obesity by modulating appetite and energy expenditure.

Binding Affinity

Research indicates that compounds with similar piperazine scaffolds, including this compound, demonstrate significant binding affinity to CB1 receptors. For example, one study reported a Ki value of approximately 220 nM for related compounds, suggesting a potential for effective receptor modulation .

Appetite Regulation

Studies have shown that CB1 antagonists can reduce food intake and promote weight loss. The inverse agonistic effect of this compound may lead to decreased appetite through central mechanisms involving the hypothalamus and other brain regions associated with hunger signaling.

Energy Expenditure

In animal models, administration of similar cannabinoid receptor modulators has been linked to increased energy expenditure. For instance, treatments with CB1 antagonists have resulted in enhanced metabolic rates in obese mouse models, indicating a promising avenue for obesity treatment .

Study on Obesity Management

A pivotal study examined the effects of various CB1 antagonists on weight management in rodent models. The results indicated that compounds with similar structures to this compound significantly reduced body weight gain and improved metabolic profiles compared to control groups.

| Compound Name | Ki Value (nM) | Effect on Weight Gain | Study Reference |

|---|---|---|---|

| LDK1229 | 220 | Reduced weight gain | |

| Rimonabant | 50 | Significant reduction | |

| This compound | TBD | TBD | TBD |

Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Current data suggests moderate toxicity levels consistent with other piperazine derivatives .

Properties

IUPAC Name |

1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3.2ClH/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13;;/h12-14H,1-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIFRLJYIIRIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.